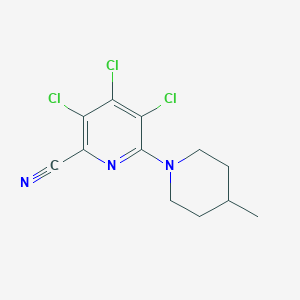![molecular formula C26H35N3O3 B4294858 3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294858.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione, commonly known as ADP, is a chemical compound that has attracted attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
ADP acts as a dopamine D2 receptor antagonist, which blocks the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopaminergic pathway, which is implicated in several neurological disorders. Additionally, ADP has been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADP are still being studied. Studies have shown that ADP can modulate the activity of several neurotransmitters, which can lead to changes in behavior and mood. Additionally, ADP has been shown to exhibit antioxidant properties, which can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ADP is its high affinity for dopamine receptors, which makes it a useful tool for studying the dopaminergic pathway. Additionally, ADP has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, which makes it a potential therapeutic agent for several neurological disorders. However, one of the limitations of ADP is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for ADP research. One area of interest is the development of ADP analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the biochemical and physiological effects of ADP and its potential therapeutic applications in neurological disorders. Finally, the development of ADP-based imaging agents could provide a valuable tool for studying the dopaminergic pathway in vivo.
Conclusion:
In conclusion, ADP is a chemical compound that has attracted attention in scientific research for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ADP have been discussed in this paper. Further research is needed to fully understand the potential of ADP in neurological disorders.
Wissenschaftliche Forschungsanwendungen
ADP has shown potential in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that ADP has a high affinity for dopamine receptors, which are implicated in several neurological disorders such as Parkinson's disease and schizophrenia. Additionally, ADP has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-22-5-3-4-21(13-22)29-24(30)14-23(25(29)31)27-6-8-28(9-7-27)26-15-18-10-19(16-26)12-20(11-18)17-26/h3-5,13,18-20,23H,2,6-12,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMFSVSHANOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-(2,4-dichlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294775.png)
![4-acetyl-7-bromo-8b-hydroxy-3,3a,4,8b-tetrahydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B4294782.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4294785.png)
![2-(4-fluorophenyl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294804.png)
![N-[4-(aminosulfonyl)phenyl]-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B4294812.png)
![2-[4-(1-adamantyl)piperazin-1-yl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B4294819.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4294835.png)
amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4294842.png)

![2-{1-(3-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4294848.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4294863.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4294869.png)
![ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4294872.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294880.png)